4-Chloro-2-fluoro-4'-pyrrolidinomethyl benzophenone
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Description
“4-Chloro-2-fluoro-4’-pyrrolidinomethyl benzophenone” is a chemical compound with the molecular formula C18H17ClFNO. It has a molecular weight of 317.79 . This compound is also known by its systematic name, Methanone, (4-chloro-2-fluorophenyl) [4- (1-pyrrolidinylmethyl)phenyl]- .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-fluoro-4’-pyrrolidinomethyl benzophenone” is 1S/C18H17ClFNO/c19-15-6-7-16 (17 (20)11-15)18 (22)14-5-3-4-13 (10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Antiproliferative Activity
A study conducted by Al‐Ghorbani et al. (2016) revealed that a series of benzophenones with a pyridine nucleus exhibited significant antiproliferative activity against Dalton's Lymphoma Ascites (DLA) cells. Compounds with a fluoro group and a chloro substituent demonstrated potent activity in inhibiting tumor growth through apoptosis, a key process in cancer treatment (Al‐Ghorbani et al., 2016).
Synthesis and Polymer Applications
Ghassemi et al. (2004) synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics using a process that involved 4-chloro-4′-fluorobenzophenone. These telechelics were used to produce sulfonated multiblock copolymers, which showed potential as proton exchange membranes, indicating their relevance in fuel cell technology (Ghassemi et al., 2004).
Transformation and Toxicity in Water Treatment
Research by Wei et al. (2017) explored the transformation characteristics of benzophenone-4 in the presence of iodide ions during chlorination disinfection. This study is significant in understanding the environmental impact of benzophenone derivatives, particularly in water treatment processes (Wei et al., 2017).
Drug Metabolite Analysis
Higashi et al. (2008) developed a method for determining the N-dealkylated metabolites of butyrophenone-type agents. This research is crucial for understanding the metabolic pathways and potential neurotoxicity of drugs related to benzophenone derivatives (Higashi et al., 2008).
Anti-Cancer Drug Development
Mohammed and Khanum (2018) studied novel benzophenone analogs, focusing on their role in inhibiting tumor growth. Their research highlighted the significance of benzophenone derivatives in developing anti-cancer drugs, particularly targeting angiogenesis and apoptosis (Mohammed & Khanum, 2018).
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSJUYFRKPWMPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642763 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-77-7 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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